![molecular formula C11H16N2O3S B183113 Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate CAS No. 217962-82-8](/img/structure/B183113.png)
Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of ethyl 2-amino-4-methylthiophene-3-carboxylate with dimethylcarbamoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or carbamoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-methylthiophene-3-carboxylate
- Ethyl 2-amino-5-(methylcarbamoyl)-4-methylthiophene-3-carboxylate
Uniqueness
Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate is unique due to the presence of the dimethylcarbamoyl group, which can influence its chemical reactivity and biological activity
Biological Activity
Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate, a synthetic organic compound, is notable for its complex structure and potential biological activities. This compound features a thiophene ring, an amide group, and a carboxylic acid group, which contribute to its reactivity and biological effects. Research has indicated its promising applications in medicinal chemistry, particularly in anticancer and antimicrobial studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H16N2O3S. Its structural characteristics include:
- Thiophene Ring : A five-membered ring containing sulfur.
- Dimethylcarbamoyl Group : Enhances the compound's reactivity.
- Carboxylate Group : Imparts acidic properties.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study evaluated its effects on MCF-7 breast cancer cells, revealing significant apoptosis induction:
- IC50 Values : The compound demonstrated an IC50 value of 23.2 μM, indicating effective cytotoxicity against cancer cells.
- Mechanism of Action : The compound induces apoptosis by disrupting the cell cycle, particularly causing G2/M phase arrest and S-phase arrest (increases of 1.48-fold and 1.39-fold, respectively) .
Table 1: Summary of Anticancer Activity
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | 23.2 | Apoptosis induction |
5-Fluorouracil (5-FU) | MCF-7 | 50 | Standard chemotherapy agent |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary tests suggest activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still being compiled.
Study on Apoptosis Induction
A detailed study assessed the apoptosis-inducing capabilities of the compound in vitro using flow cytometry techniques:
- FITC/Annexin-V-FITC/PI Assay : Results indicated a significant increase in early apoptotic cells (AV+/PI−) by 8.73% compared to control.
- Cell Cycle Analysis : Indicated G2/M phase arrest with a notable increase in cell population distribution.
These findings illustrate the compound's dual mechanism involving both apoptosis and necrosis .
In Vivo Studies
In vivo experiments have further validated the anticancer potential of this compound:
- Tumor Growth Inhibition : In SEC-bearing mice, treatment resulted in a significant reduction in tumor mass (54% decrease compared to untreated controls).
- Hematological Parameters : The compound improved blood parameters affected by chemotherapy, indicating potential for reducing side effects associated with traditional cancer treatments .
Properties
IUPAC Name |
ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-5-16-11(15)7-6(2)8(17-9(7)12)10(14)13(3)4/h5,12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFMVGKEJXTNCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352733 |
Source
|
Record name | ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217962-82-8 |
Source
|
Record name | ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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